molecular formula C8H8BrCl B14026164 1-Bromo-3-chloro-5-ethylbenzene

1-Bromo-3-chloro-5-ethylbenzene

Cat. No.: B14026164
M. Wt: 219.50 g/mol
InChI Key: VTIUSOGJBYAGPK-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-ethylbenzene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethyl groups at the 1, 3, and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-5-ethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 5-ethylbenzene. The reaction typically uses bromine (Br2) and chlorine (Cl2) as reagents, with a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the substitution reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the ethylation of benzene, followed by sequential bromination and chlorination under controlled conditions to ensure the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-5-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-3-chloro-5-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.

    Medicine: Research into its potential as a precursor for pharmaceuticals or as a model compound for studying drug metabolism.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-ethylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ethyl group can affect the compound’s solubility and overall chemical behavior .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-chloro-5-ethylbenzene is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds.

Properties

Molecular Formula

C8H8BrCl

Molecular Weight

219.50 g/mol

IUPAC Name

1-bromo-3-chloro-5-ethylbenzene

InChI

InChI=1S/C8H8BrCl/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3

InChI Key

VTIUSOGJBYAGPK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)Br)Cl

Origin of Product

United States

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